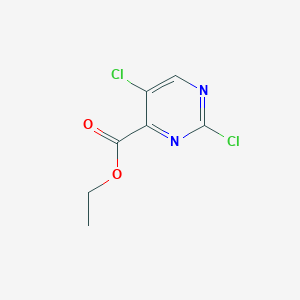

Ethyl 2,5-dichloropyrimidine-4-carboxylate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6Cl2N2O2 |

|---|---|

Molekulargewicht |

221.04 g/mol |

IUPAC-Name |

ethyl 2,5-dichloropyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3 |

InChI-Schlüssel |

ACPLKDSIDVAHIY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)Cl |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Studies of Ethyl 2,4 Dichloropyrimidine 5 Carboxylate

Nucleophilic Aromatic Substitution Reactions on the Dichloropyrimidine Ring

The presence of two chlorine atoms on the electron-deficient pyrimidine (B1678525) ring makes ethyl 2,4-dichloropyrimidine-5-carboxylate susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone for functionalizing the pyrimidine core. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion. libretexts.orgmasterorganicchemistry.com

Regioselectivity in Substitutions at C-2 and C-4

A critical aspect of SNAr reactions on 2,4-dichloropyrimidines is the regioselectivity, which dictates whether the incoming nucleophile will replace the chlorine at the C-2 or C-4 position. Generally, in 2,4-dichloropyrimidines, substitution at the C-4 position is favored. wuxiapptec.com This preference is often attributed to the greater electron deficiency at the C-4 position, making it more susceptible to nucleophilic attack. stackexchange.com The presence of an electron-withdrawing group at the C-5 position, such as the ethyl carboxylate group in the title compound, further enhances the reactivity of the C-4 position towards nucleophiles. nih.gov

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. wuxiapptec.com For instance, while primary and secondary amines typically favor the C-4 position, the use of tertiary amine nucleophiles can lead to excellent selectivity for the C-2 position. nih.gov This shift in regioselectivity is a valuable tool for synthetic chemists, allowing for the targeted synthesis of different isomers.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines

| Factor | Influence on Regioselectivity |

| Electron-withdrawing group at C-5 | Generally directs substitution to the C-4 position. nih.gov |

| Nucleophile | Primary and secondary amines often favor C-4, while tertiary amines can favor C-2. nih.gov |

| Steric Hindrance | Bulky substituents on the nucleophile or the pyrimidine ring can influence the site of attack. |

| Solvent | The polarity and nature of the solvent can affect reaction rates and selectivity. |

Amination Reactions and Formation of Pyrimidine-5-carboxylate Amines

Amination is a widely studied reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate, leading to the formation of various amino-substituted pyrimidine-5-carboxylates. These products are significant scaffolds in medicinal chemistry. nih.govmdpi.com The reaction typically involves treating the dichloropyrimidine with a primary or secondary amine. As mentioned, these reactions often proceed with high regioselectivity, with the amino group preferentially substituting the chlorine at the C-4 position.

In some cases, the second chlorine at the C-2 position can also be substituted by an amino group, often requiring more forcing conditions or the use of a catalyst, such as a palladium(0) complex. nih.govmdpi.com This allows for the synthesis of 2,4-diaminopyrimidine-5-carboxylates.

A study on the amination of 5-substituted-2,4-dichloropyrimidines demonstrated that while many amines react at the C-4 position, the use of tertiary amines can selectively introduce a secondary amine at the C-2 position through an in situ N-dealkylation of an intermediate. nih.gov This method significantly broadens the range of accessible pyrimidine structures. nih.gov

Alkoxylation and Thiolation Pathways

Similar to amination, ethyl 2,4-dichloropyrimidine-5-carboxylate can undergo alkoxylation and thiolation reactions. In these reactions, an alkoxide or a thiolate acts as the nucleophile, displacing one or both of the chlorine atoms. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or thiol to generate the active nucleophile.

The regioselectivity of these reactions generally follows the same principles as amination, with the C-4 position being the more reactive site. These reactions are crucial for introducing oxygen and sulfur functionalities into the pyrimidine ring, leading to a diverse array of derivatives with potential applications in various fields.

Transformations of the Ethyl Ester Group

The ethyl ester group at the C-5 position of the pyrimidine ring offers another site for chemical modification, allowing for further diversification of the molecule's structure.

Hydrolysis to Pyrimidine-5-carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide, is a common method. The resulting carboxylate salt is then acidified to yield the free carboxylic acid, 2,4-dichloropyrimidine-5-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters. bldpharm.com

Transesterification and Amidation Reactions

The ethyl ester group can be converted to other esters through transesterification. masterorganicchemistry.com This reaction is typically acid- or base-catalyzed and involves reacting the ethyl ester with an excess of another alcohol. masterorganicchemistry.comresearchgate.net For example, reacting ethyl 2,4-dichloropyrimidine-5-carboxylate with methanol (B129727) in the presence of an acid or base catalyst would yield methyl 2,4-dichloropyrimidine-5-carboxylate.

Furthermore, the ethyl ester can be converted directly to an amide by reacting it with an amine, a process known as amidation. This reaction often requires heating and can sometimes be facilitated by a catalyst. The direct conversion of the ester to an amide provides a straightforward route to 2,4-dichloropyrimidine-5-carboxamides. sigmaaldrich.com

Reductive Dehalogenation Chemistry of Dichloropyrimidine-5-carboxylates

The selective removal of one or both chlorine atoms from dichloropyrimidine-5-carboxylates is a critical transformation, providing access to a variety of substituted pyrimidine derivatives. This section explores the different methodologies employed for the reductive dehalogenation of these compounds, with a focus on catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including the dehalogenation of aryl halides. nih.gov In the context of dichloropyrimidine-5-carboxylates, catalytic hydrogenation offers a potentially clean and efficient route for the selective removal of chlorine atoms. The process typically involves the use of a metal catalyst, such as palladium or platinum, supported on a high-surface-area material like activated carbon, in the presence of hydrogen gas. nih.gov

The general mechanism of catalytic hydrogenation involves the adsorption of both the substrate and molecular hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the carbon-halogen bond and the subsequent formation of a new carbon-hydrogen bond. The selectivity of the reaction, i.e., which chlorine atom is preferentially removed, can be influenced by several factors including the choice of catalyst, solvent, reaction temperature, and pressure.

While specific studies on the catalytic hydrogenation of ethyl 2,4-dichloropyrimidine-5-carboxylate are not extensively detailed in the literature, general principles of heterocyclic chemistry suggest that the C4-chloro substituent would be more susceptible to hydrogenolysis than the C2-chloro substituent. This is attributed to the greater activation of the C4 position by the pyrimidine nitrogens. The reaction would likely proceed to afford ethyl 4-chloropyrimidine-5-carboxylate as the major product under controlled conditions. Complete dehalogenation to yield ethyl pyrimidine-5-carboxylate would be expected under more forcing conditions.

Metal-mediated reductions provide a valuable alternative to catalytic hydrogenation for the dehalogenation of dichloropyrimidines. Common reducing metals include zinc, iron, and tin, often used in the presence of an acid or a proton source. nih.govgoogle.comnih.gov These reactions are often characterized by their operational simplicity and can exhibit high selectivity.

Research has demonstrated the efficacy of zinc powder in combination with acetic acid for the selective dehalogenation of the C4-position in various substituted pyrimidines. google.com The proposed mechanism involves the oxidation of zinc to form an organozinc intermediate at the more reactive C4 position. This intermediate then undergoes protonolysis by acetic acid to yield the dehalogenated product. google.com The reaction temperature is a critical parameter, with optimal results often achieved between 30°C and 80°C. google.com

The table below presents data from a study on the selective dehalogenation of various pyrimidine derivatives using zinc powder and acetic acid, illustrating the general applicability of this method. google.com

| Starting Material (Compound II) | Product (Compound I) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| II-13 | I-13 | 70 | 4 | 78.2 |

| II-14 | I-14 | 60 | 4 | 75.7 |

| II-19 | I-19 | 30 | 15 | 65.2 |

Table 1: Selective dehalogenation of substituted pyrimidines using zinc powder and acetic acid. google.com

Similarly, iron powder has been utilized for the reductive dehalogenation of chlorinated compounds, often in aqueous or alcoholic media. nih.gov The mechanism is believed to involve single electron transfer from the iron surface to the carbon-chlorine bond, leading to its cleavage. The selectivity of iron-mediated reductions can be influenced by the reaction conditions and the substrate's electronic properties.

The regioselectivity observed in the reductive dehalogenation of dichloropyrimidine-5-carboxylates is governed by stereoelectronic effects. The pyrimidine ring is an electron-deficient system due to the presence of the two electronegative nitrogen atoms. This deficiency is not uniform across the ring.

In nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the Meisenheimer intermediate formed during the substitution at C4 through resonance. This inherent electronic preference also influences reductive processes.

In the case of ethyl 2,4-dichloropyrimidine-5-carboxylate, the electron-withdrawing nature of the ethyl carboxylate group at the C5 position further modulates the electronic distribution within the pyrimidine ring. Quantum mechanical calculations on related 2,4-dichloropyrimidine (B19661) systems have shown that the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position, making it the more electrophilic site and thus more susceptible to reduction. google.com

Therefore, in both catalytic hydrogenation and metal-mediated reductions, the initial attack of the reducing species (be it a hydride from the catalyst surface or an electron from a metal) is expected to occur preferentially at the C4 position. This leads to the selective formation of the corresponding 4-dechlorinated product, ethyl 2-chloropyrimidine-5-carboxylate. The steric hindrance around the C2 position, flanked by the C5-substituent and the N1 atom, may also contribute to the preferential reaction at the more accessible C4 position.

Derivatization and Functionalization Strategies of Ethyl 2,4 Dichloropyrimidine 5 Carboxylate

Synthesis of Novel Pyrimidine (B1678525) Conjugates and Analogs

The reactivity of the chlorine atoms at the C2 and C4 positions of ethyl 2,4-dichloropyrimidine-5-carboxylate makes it an ideal substrate for the synthesis of novel pyrimidine conjugates and analogs. These reactions typically involve nucleophilic substitution, where the chlorine atoms are displaced by various nucleophiles to introduce new functional groups and molecular scaffolds.

One notable strategy involves the reaction with amino compounds to form aminopyrimidine derivatives. For instance, a series of pyrimidine conjugates featuring a 7,8-difluoro-3,4-dihydro-3-methyl-2H- researchgate.netmdpi.combenzoxazine fragment linked via a 6-aminohexanoyl chain have been synthesized. This was achieved through the nucleophilic substitution of the chlorine atom in various chloropyrimidines. The resulting conjugates have been evaluated for their potential antiviral activities.

The synthesis of such conjugates often involves a multi-step process. In a typical procedure, a precursor molecule is first functionalized with a linker containing a nucleophilic group, such as an amine. This is then reacted with ethyl 2,4-dichloropyrimidine-5-carboxylate under suitable conditions, often in the presence of a base like triethylamine (B128534) in a solvent such as n-butanol, to facilitate the displacement of one or both chlorine atoms. The reaction products are then purified using techniques like silica (B1680970) gel flash chromatography to yield the desired conjugates in moderate to high yields.

The versatility of this approach allows for the creation of a diverse library of pyrimidine analogs by varying the nature of the nucleophile. This has led to the development of compounds with a range of biological activities, including antihypertensive, antiviral, and antianoxic properties. The ability to conjugate the pyrimidine core with other biologically active molecules opens up possibilities for creating hybrid compounds with enhanced or novel therapeutic effects.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, represent a powerful strategy for expanding the structural diversity of compounds derived from ethyl 2,4-dichloropyrimidine-5-carboxylate. These reactions lead to the formation of polycyclic heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines Synthesis

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, is a key area of research. researchgate.net These bicyclic structures are present in numerous biologically active compounds.

Pyrimido[4,5-d]pyrimidines: The construction of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold can be achieved through various multi-component reactions. For example, the reaction of barbituric acid, guanidine, and aldehyde derivatives can yield these fused systems. Research has shown that microwave-assisted synthesis in water with an iodine catalyst can be a highly efficient and environmentally friendly method for producing these compounds. Another approach involves the reaction of 6-aminouracil (B15529) derivatives with primary amines and aldehydes.

Pyrimido[5,4-d]pyrimidines: The synthesis of the isomeric pyrimido[5,4-d]pyrimidine (B1612823) core has also been explored. These compounds have shown promise as antitrypanosomal and antileishmanial agents. nih.gov One synthetic route to this scaffold involves using 6-cyanopurine (B1214740) as a starting material, which is then subjected to a series of reactions to build the second pyrimidine ring. nih.gov The resulting pyrimido[5,4-d]pyrimidine nucleus can be further functionalized by introducing various substituents, such as aryl groups with hydroxy and alkoxy functionalities, to modulate their biological activity. nih.gov

Formation of Other Polycyclic Pyrimidine Derivatives

Beyond the pyrimido-pyrimidine systems, ethyl 2,4-dichloropyrimidine-5-carboxylate serves as a precursor for other fused heterocyclic structures. A notable example is the synthesis of thiazolo[5,4-d]pyrimidines. These compounds have been investigated for their affinity for adenosine (B11128) receptors. The synthesis typically involves the reaction of a 2-aminothiole with an appropriate acyl chloride to form a thiazole (B1198619) ring, which is then fused to the pyrimidine core.

Introduction of Diverse Pharmacophores and Functional Groups

The introduction of diverse pharmacophores and functional groups onto the ethyl 2,4-dichloropyrimidine-5-carboxylate scaffold is a key strategy for developing new drug candidates. The reactive chlorine atoms provide convenient handles for modification.

A powerful method for introducing aryl and heteroaryl pharmacophores is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the regioselective substitution of the chlorine atoms with a wide variety of boronic acids. Microwave-assisted Suzuki coupling has proven to be particularly efficient, enabling the rapid and high-yield synthesis of C4-substituted pyrimidines with low catalyst loading. mdpi.com This method is compatible with a range of aryl and heteroaryl boronic acids, making it a versatile tool for creating libraries of potential drug molecules. mdpi.com

The introduction of other functional groups can also be achieved through nucleophilic substitution reactions. For example, reaction with different amines can introduce various substituted amino groups at the C2 and C4 positions, leading to compounds with potential applications as KRAS-G12D inhibitors for cancer therapy. nih.gov

Reaction with N-Nucleophiles for Diverse Pyrimidine-5-carboxylate Derivatives

The reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with a variety of N-nucleophiles is a fundamental and widely used strategy for generating a diverse range of pyrimidine-5-carboxylate derivatives. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for selective substitution.

Generally, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack preferentially occurs at the C4 position. However, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position. This reaction proceeds through an intermediate that undergoes in-situ N-dealkylation to yield the C2-aminated product. This method significantly expands the range of accessible pyrimidine structures.

The reaction with various primary and secondary amines under basic conditions allows for the stepwise or simultaneous replacement of both chlorine atoms. This has been utilized in the synthesis of numerous biologically active molecules, including compounds with potential antiviral and anticancer properties. The specific reaction conditions, such as the nature of the base, solvent, and temperature, can be tuned to control the regioselectivity of the substitution.

Below is an interactive table summarizing the outcomes of reacting ethyl 2,4-dichloropyrimidine-5-carboxylate with different N-nucleophiles.

| Nucleophile | Position of Substitution | Resulting Compound Class |

| Primary Amines | C4 and/or C2 | Mono- or di-aminopyrimidine derivatives |

| Secondary Amines | C4 and/or C2 | Mono- or di-aminopyrimidine derivatives |

| Tertiary Amines | C2 (selective) | C2-aminopyrimidine derivatives |

| Hydrazine | C4 and/or C2 | Hydrazinylpyrimidine derivatives |

| Anilines | C4 and/or C2 | Phenylaminopyrimidine derivatives |

| Pyrrolidine | C4 and/or C2 | Pyrrolidinylpyrimidine derivatives |

This reactivity with N-nucleophiles is a cornerstone in the derivatization of ethyl 2,4-dichloropyrimidine-5-carboxylate, providing access to a vast chemical space for drug discovery and materials science.

Advanced Applications in Chemical Synthesis

Role as a Key Intermediate in Agrochemical Development

While the broader class of pyrimidine (B1678525) derivatives is fundamental to the agrochemical industry, serving as the core scaffold for numerous commercial products, specific documented examples detailing the use of Ethyl 2,5-dichloropyrimidine-4-carboxylate are not prevalent in publicly available scientific literature. The reactivity of dichloropyrimidines, in general, allows for their use in creating targeted agrochemicals.

The pyrimidine core is a key feature in several classes of herbicides, including the sulfonylureas. The development of new herbicides often involves modifying the substitution patterns on the heterocyclic ring to enhance efficacy against specific weeds while ensuring safety for the desired crops (selectivity). Although this is a major area of pyrimidine chemistry, specific synthesis routes starting from this compound to create herbicides with improved selectivity are not explicitly detailed in current research.

Fungicides based on the pyrimidine scaffold are crucial for controlling a wide range of plant pathogens. The mechanism of action for many of these fungicides involves the inhibition of essential fungal enzymes. The synthesis of novel fungicides frequently employs functionalized pyrimidines as starting materials. However, direct applications of this compound in the development of new fungicidal agents have not been specifically reported in peer-reviewed studies.

The search for next-generation pest management agents focuses on creating compounds with novel modes of action to overcome resistance and with more favorable environmental profiles. Heterocyclic compounds, including pyrimidines, are a major focus of this research. While the potential exists, there is no specific information available that documents the exploration of this compound in this context.

Utility in Pharmaceutical and Medicinal Chemistry Research

The application of this compound is more clearly documented in the field of medicinal chemistry, where it has been used as a key starting material in the synthesis of potential new therapeutic agents.

A significant application of this compound is its use as a precursor in the synthesis of compounds targeting viral infections. google.com Research detailed in patent literature demonstrates its role in preparing dihydropyrimidine (B8664642) derivatives designed for the treatment of diseases caused by the Hepatitis B virus (HBV). google.com

In a documented synthesis pathway, this compound (referred to as intermediate BB13 in the patent) is a key reactant. google.com The process involves its reaction with other chemical building blocks to construct the complex dihydropyrimidine core structure. google.com These resulting derivatives are intended to modulate the viral capsid assembly or disassembly process, thereby inhibiting the replication of the virus. google.com This specific application highlights the utility of this compound in creating novel antiviral drug candidates with potent activity. google.com

Table 1: Research Findings on Antiviral Precursor Synthesis

| Intermediate | Application | Target Disease | Mechanism of Action | Source |

|---|

The development of new antibacterial agents to combat the rise of antibiotic-resistant bacteria is a critical area of pharmaceutical research. Pyrimidine-based structures are found in various compounds with antibacterial properties. The general strategy involves synthesizing derivatives that can inhibit essential bacterial processes, such as cell wall synthesis or protein production. frontiersin.orgmdpi.com While the pyrimidine class is important in this field, specific examples of this compound being used as a primary building block for new antibacterial agents are not described in the available scientific literature. nih.govnih.gov

Synthesis of Anticancer Leads

The pyrimidine scaffold is a common feature in many anticancer drugs, and this compound serves as a key intermediate in the synthesis of novel anticancer agents. Its derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. The ability to modify the pyrimidine core at multiple positions allows for the fine-tuning of biological activity and the development of targeted therapies. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines, highlighting the potential of this compound in the development of new cancer treatments.

Development of Anti-inflammatory and Immunomodulatory Agents

Chronic inflammation is implicated in a variety of diseases, making the development of effective anti-inflammatory agents a significant area of research. This compound derivatives have been explored for their anti-inflammatory and immunomodulatory properties. Research has shown that certain pyrimidine derivatives can inhibit the production of inflammatory mediators. For example, some tetrahydropyrimidine (B8763341) derivatives have demonstrated both anti-inflammatory and immunosuppressive activities, suggesting their potential as lead compounds for further development. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are key players in the inflammatory response. nih.gov

Design of Targeted Enzyme Inhibitors (e.g., AP-1, NF-κB, EGFR)

The targeted inhibition of specific enzymes and transcription factors that are dysregulated in disease states is a key strategy in modern drug discovery. This compound has been utilized in the synthesis of inhibitors for several important biological targets.

AP-1 and NF-κB: Activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) are transcription factors that play crucial roles in regulating gene expression involved in inflammation and cancer. Novel inhibitors of AP-1 and NF-κB mediated gene expression have been synthesized using pyrimidine-5-carboxylate derivatives. nih.govcapes.gov.br Structure-activity relationship studies have led to the identification of potent inhibitors within this class of compounds. researchgate.net

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Thiazolyl-pyrazoline derivatives, which can be synthesized from pyrimidine precursors, have been investigated as EGFR inhibitors. These compounds have shown promising anti-proliferative activity against cancer cell lines. nih.gov

Contributions to Material Science Research

Beyond its applications in medicinal chemistry, this compound also contributes to the field of material science.

Synthesis of Specialized Polymers and Coatings

The compound is utilized in creating specialized polymers and coatings. chemimpex.com These materials can exhibit enhanced properties such as improved durability and resistance to environmental factors. chemimpex.com The incorporation of the dichloropyrimidine moiety into polymer backbones can impart unique characteristics to the resulting materials.

Potential for Electronic Materials and Functional Coatings

The pyrimidine core, with its electron-deficient nature, suggests potential applications in the development of electronic materials. While specific examples directly utilizing this compound in electronic devices are still emerging, the broader class of pyrimidine-containing compounds is being explored for its electronic properties. Functional coatings incorporating this compound could offer tailored surface properties for a variety of applications.

Application in Dyestuff Chemistry for Novel Colorants

This compound serves as an important intermediate in the dyestuff industry. thermofisher.com The reactive chlorine atoms provide convenient handles for the attachment of chromophoric and auxochromic groups, allowing for the synthesis of novel colorants. The specific structural features of the pyrimidine ring can influence the color and fastness properties of the resulting dyes.

Structure Activity Relationship Sar Studies of Ethyl 2,4 Dichloropyrimidine 5 Carboxylate Derivatives

Correlating Structural Modifications with Biological Response

The biological activity of pyrimidine (B1678525) derivatives can be finely tuned by altering the substituents at various positions on the pyrimidine ring. SAR studies aim to establish a clear correlation between these modifications and the resulting biological response.

A study on 2,4-disubstituted pyrimidine derivatives as potential dual inhibitors for cholinesterase and Aβ-aggregation, relevant in the context of Alzheimer's disease, provides a clear example of this correlation. nih.gov Starting from a 2,4-dichloropyrimidine (B19661) scaffold, a series of derivatives were synthesized and their inhibitory concentrations (IC50) against human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (BuChE) were evaluated. nih.gov

The SAR analysis revealed that both steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine ring significantly impact the inhibitory activity and selectivity. nih.gov For instance, introducing different amine groups at these positions led to a broad range of inhibition. nih.gov

One of the most potent inhibitors of hAChE was found to be N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, with an IC50 of 5.5 μM. nih.gov On the other hand, the most potent and selective inhibitor for BuChE was identified as 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, with an IC50 of 2.2 μM. nih.gov This compound was found to be approximately 5.7 times more potent than the reference drug, galanthamine. nih.gov

The study also highlighted the influence of halogens on BuChE activity, with the inhibitory effect following the order of F > Cl > Br. nih.gov Furthermore, the replacement of a 4-methylpiperazine group with a methylpiperidine bioisostere resulted in dual inhibition of both cholinesterases with enhanced BuChE inhibition and selectivity. nih.gov

Table 1: Inhibitory Activity of Selected 2,4-Disubstituted Pyrimidine Derivatives

| Compound | Substituent at C-2 | Substituent at C-4 | hAChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|---|---|

| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | 5.5 | - |

| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl) | - | 2.2 |

| 7d | 4-Methylpiperazin-1-yl | N-benzyl | - | - |

| 7e | Methylpiperidine | N-benzyl | 18.4 | 3.4 |

Data sourced from a study on dual cholinesterase and Aβ-aggregation inhibitors. nih.gov

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies are fundamental to the rational design of new derivatives with improved efficacy and selectivity. The goal is to modify the lead compound in a way that enhances its desired biological activity while minimizing off-target effects.

Based on the SAR data from the cholinesterase inhibitors, several design principles can be established. For instance, to enhance BuChE inhibition, incorporating a naphthylmethyl group at the C-4 position and a cyclic amine like 4-methylpiperidine (B120128) at the C-2 position appears to be a favorable strategy. nih.gov The electronegativity of substituents also plays a role, with more electronegative halogens at certain positions leading to better BuChE inhibition. nih.gov

The central pyrimidine ring acts as a suitable template for developing dual inhibitors. By strategically placing different functional groups, it is possible to target multiple pathological pathways. nih.gov This approach is not limited to cholinesterase inhibition; pyrimidine derivatives have been investigated for a range of pharmacological effects, including as anti-inflammatory agents. researchgate.net

Conformational Analysis and Molecular Docking Studies

To further understand the interactions between the pyrimidine derivatives and their biological targets at a molecular level, conformational analysis and molecular docking studies are employed. These computational techniques help visualize how the ligand binds to the active site of a protein and predict the binding affinity.

In the study of 2,4-disubstituted pyrimidines, molecular modeling was used to elucidate the binding modes of the inhibitors within the active sites of AChE and BuChE. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitor's potency. For example, the N-H group of a substituent may form a hydrogen bond with the receptor, or a carboxylic acid group might be involved in a salt bridge interaction. drugdesign.org

The conformational flexibility of the substituents also plays a significant role. The ability of a molecule to adopt a specific conformation to fit into the binding pocket of the target enzyme is critical for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. nih.govddg-pharmfac.net QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Preparation : A set of molecules with known biological activities is selected. nih.gov

Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Model Development : A mathematical model is built to correlate the descriptors with the biological activity. nih.gov

Validation : The predictive power of the model is tested using an external set of compounds not used in the model development. ddg-pharmfac.net

QSAR studies are invaluable in drug discovery as they allow for the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources. nih.gov For pyrimidine derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular target based on descriptors such as molecular weight, logP, polar surface area, and the presence of specific functional groups. These models can guide the design of new derivatives with potentially higher efficacy. nih.gov

Analytical and Spectroscopic Characterization of Pyrimidine 5 Carboxylate Compounds in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a compound like Ethyl 2,5-dichloropyrimidine-4-carboxylate, ¹H NMR would be expected to reveal signals corresponding to the ethyl group and the proton on the pyrimidine (B1678525) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3-) protons which would appear as a triplet. The lone proton on the pyrimidine ring would appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylate groups.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those of the ethyl ester, the dichloropyrimidine ring, and the carboxyl group. The chemical shifts of the carbon atoms in the pyrimidine ring would be particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (CH₃) | 1.3 - 1.5 | Triplet |

| ¹H (CH₂) | 4.3 - 4.5 | Quartet |

| ¹H (ring) | 8.8 - 9.0 | Singlet |

| ¹³C (CH₃) | ~14 | - |

| ¹³C (CH₂) | ~62 | - |

| ¹³C (C=O) | ~160 | - |

| ¹³C (ring) | 130 - 165 | - |

Note: The above data are predicted values and have not been experimentally verified from published sources.

Mass Spectrometry Techniques (HRMS, LC-MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₇H₆Cl₂N₂O₂), the expected monoisotopic mass would be approximately 219.98 g/mol . synhet.com HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the compound's elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex mixtures. In the context of synthesizing this compound, LC-MS/MS could be used to monitor the reaction progress and analyze the purity of the final product by observing the fragmentation pattern of the parent ion.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value |

| HRMS | Exact Mass | ~219.9806 Da |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | |

| LC-MS/MS | Parent Ion (m/z) | ~220 [M+H]⁺ |

| Fragmentation Pattern | Characteristic fragments corresponding to the loss of the ethyl group, chlorine atoms, and carbon monoxide. |

Note: The fragmentation pattern is predicted and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. msu.edu IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching of the ester, C-N stretching vibrations within the pyrimidine ring, and C-Cl stretching vibrations.

Raman spectroscopy would also provide information on these functional groups, and can be particularly useful for identifying vibrations that are weak or absent in the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 | 1720 - 1740 |

| C-O (Ester) | 1200 - 1300 | - |

| C-N (Ring) | 1500 - 1600 | 1500 - 1600 |

| C-Cl | 600 - 800 | 600 - 800 |

Note: These are generalized frequency ranges and the precise positions of the peaks would need to be determined experimentally.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure, including the substitution pattern on the pyrimidine ring. It would also reveal information about the conformation of the ethyl ester group and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. To date, no public domain crystallographic data for this specific compound has been found.

Table 4: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | To be determined |

| Bond Angles (°) | To be determined |

Note: This data is hypothetical and can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.

Future Directions and Interdisciplinary Research Opportunities

Green Chemistry Approaches in Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives has traditionally involved methods that are not environmentally friendly. powertechjournal.com However, the principles of green chemistry are increasingly being applied to pyrimidine synthesis to develop more sustainable and efficient processes. tandfonline.combenthamdirect.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. powertechjournal.combenthamdirect.com For instance, microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient techniques for producing pyrimidine derivatives. powertechjournal.comresearchgate.net

Recent research has highlighted the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step, reducing waste and improving atom economy. benthamdirect.com Additionally, the development of reusable and heterogeneous catalysts is a key focus area, aiming to minimize the environmental impact of pyrimidine synthesis. powertechjournal.com These green chemistry approaches are not only beneficial for the environment but also offer advantages in terms of reaction time, yield, and safety. researchgate.netijpsr.com

Chemoinformatics and High-Throughput Screening in Derivative Discovery

The discovery of novel drug candidates from large compound libraries has been revolutionized by chemoinformatics and high-throughput screening (HTS). nih.govrjpbr.com These technologies are particularly relevant for exploring the chemical space around the Ethyl 2,5-dichloropyrimidine-4-carboxylate scaffold. HTS allows for the rapid screening of thousands to millions of compounds to identify those with desired biological activity. acs.orgmdpi.com

DNA-encoded library technology (DELT) is a powerful tool for generating and screening vast libraries of compounds. nih.govacs.org By attaching a unique DNA tag to each molecule, researchers can screen billions of compounds simultaneously, significantly accelerating the hit identification process. nih.gov This approach has been successfully used to identify potent inhibitors from pyrimidine-focused libraries. nih.govacs.org Chemoinformatics plays a crucial role in designing these libraries, analyzing the screening data, and predicting the drug-like properties of the identified hits. rjpbr.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing. mdpi.comspringerprofessional.de These benefits include enhanced reaction control, improved safety, and easier scalability, all of which are critical in pharmaceutical manufacturing. mdpi.comspringerprofessional.despringerprofessional.de The integration of flow chemistry with automated synthesis platforms provides a powerful tool for the rapid and efficient production of pyrimidine derivatives. researchgate.netdntb.gov.uadurham.ac.uk

Automated flow chemistry systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner. durham.ac.uknih.gov This not only accelerates the synthesis of compound libraries for screening but also facilitates the optimization of reaction conditions and the scale-up of promising drug candidates. springerprofessional.denih.gov The application of flow chemistry to the synthesis of heterocyclic compounds, including pyrimidines, has been shown to lead to higher yields, shorter reaction times, and improved product purity. mdpi.commdpi.com

Computational Chemistry for Predictive Design of Novel Pyrimidine-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the predictive design of novel molecules with desired biological activities. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are used to understand the interactions between small molecules and their biological targets. mdpi.comnih.gov

In the context of pyrimidine-based drug design, computational methods can be used to:

Predict the binding affinity of newly designed compounds to a specific target. nih.gov

Identify the key structural features required for biological activity. mdpi.com

Optimize the lead compounds to improve their potency and selectivity. acs.org

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. tandfonline.com

These computational approaches significantly reduce the time and cost associated with the discovery and development of new drugs by allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets with high affinity. tandfonline.comgsconlinepress.comnih.gov While pyrimidine derivatives have been extensively studied for their anticancer, antiviral, and antimicrobial properties, there is still vast potential for exploring new therapeutic applications. nih.govmdpi.com

Recent research has focused on developing pyrimidine-based inhibitors for a variety of targets, including:

Kinases: Many pyrimidine derivatives act as kinase inhibitors, which are crucial for treating cancer and other diseases. rsc.orgchem-iso.com

EGFR: Epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several pyrimidine-based EGFR inhibitors have been developed. tandfonline.comnih.gov

JAK1: Janus kinase 1 (JAK1) is involved in inflammatory and autoimmune diseases, and pyrimidine compounds have shown promise as potent and selective JAK1 inhibitors. nih.gov

WRN Helicase: Werner syndrome helicase (WRN) is a target in certain types of cancer, and 2-sulfonyl/sulfonamide pyrimidines have been identified as covalent inhibitors of its helicase activity. acs.org

The versatility of the pyrimidine ring, combined with the power of modern drug discovery technologies, opens up exciting opportunities for developing novel therapeutics for a wide range of diseases. gsconlinepress.commdpi.comnih.gov

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Ethyl 2,5-dichloropyrimidine-4-carboxylate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure and ensure proper ventilation .

- Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), full-face shields, and lab coats. Respiratory protection (e.g., N100/P3 masks) is required if aerosolization occurs .

- Waste Management : Avoid drainage contamination; dispose of contaminated gloves and materials via hazardous waste protocols .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity, with retention times compared to reference standards.

- Spectroscopic Analysis :

- NMR : Confirm molecular structure via H and C NMR peak assignments (e.g., ester carbonyl at ~165–170 ppm, pyrimidine ring protons in aromatic regions) .

- IR : Identify functional groups (e.g., C=O stretch at ~1720 cm) .

- Elemental Analysis : Validate empirical formula consistency (CHClNO) .

Advanced Research Questions

Q. What experimental strategies elucidate the regioselective reactivity of the dichloropyrimidine ring in substitution reactions?

- Methodological Answer :

- Controlled Reaction Design :

- Computational Modeling : Use DFT calculations to compare activation energies for substitution at C2 vs. C5 positions, correlating with experimental outcomes .

Q. How should researchers resolve discrepancies between observed reaction outcomes and theoretical predictions?

- Methodological Answer :

- Error Analysis : Quantify experimental uncertainties (e.g., via standard deviation in triplicate runs) and compare with computational error margins .

- Cross-Validation : Replicate reactions under identical conditions and compare data with independent techniques (e.g., XRD for crystal structure confirmation via SHELX refinement ).

- Literature Benchmarking : Contrast results with analogous systems (e.g., methyl ester derivatives, where C2 substitution dominates due to steric effects) .

Q. What methodologies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies :

| Condition | Parameter Monitored | Frequency | Tool |

|---|---|---|---|

| Temperature (-20°C to 40°C) | Degradation products | Weekly | HPLC |

| Humidity (0–80% RH) | Hydrolysis rate | Biweekly | NMR |

- Incompatibility Testing : Avoid storage with strong oxidizers; use inert atmospheres (N) for long-term preservation .

Data Presentation and Critical Analysis Guidelines

- Tabular Data : Use standardized formats for reaction yields, spectroscopic shifts, and computational results (see Tables above) .

- Statistical Rigor : Apply t-tests or ANOVA to assess significance of experimental variables, with p-values ≤0.05 considered significant .

- Crystallographic Refinement : For structural confirmation, refine XRD data using SHELXL (e.g., R-factor <5% for high reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.